molecular formula C32H34N2O3 B11613896 1-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

1-[11-(4-tert-butylphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11613896
M. Wt: 494.6 g/mol
InChI Key: DELQMJHZFPGBKI-UHFFFAOYSA-N
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Description

10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups.

    Cyclization Reactions: These reactions form the dibenzo[b,e][1,4]diazepin ring system.

    Acetylation Reactions: These reactions introduce the acetyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Used for controlled synthesis of intermediate compounds.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signaling pathways.

    Influencing Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

10-ACETYL-11-[4-(TERT-BUTYL)PHENYL]-3-(4-METHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Dibenzo[b,e][1,4]diazepin Derivatives: Compounds with similar core structures but different functional groups.

    Phenyl-Substituted Compounds: Compounds with phenyl groups substituted at different positions.

    Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions.

Properties

Molecular Formula

C32H34N2O3

Molecular Weight

494.6 g/mol

IUPAC Name

5-acetyl-6-(4-tert-butylphenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H34N2O3/c1-20(35)34-28-9-7-6-8-26(28)33-27-18-23(21-12-16-25(37-5)17-13-21)19-29(36)30(27)31(34)22-10-14-24(15-11-22)32(2,3)4/h6-17,23,31,33H,18-19H2,1-5H3

InChI Key

DELQMJHZFPGBKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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